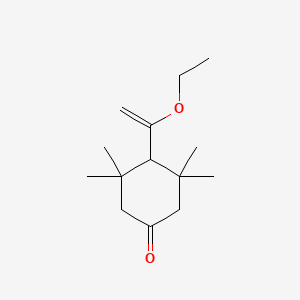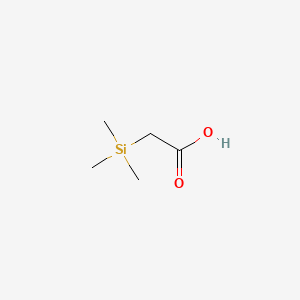
(Trimethylsilyl)acetic acid
描述
(Trimethylsilyl)acetic acid, also known as Acetic acid, (trimethylsilyl)-, is a chemical compound with the formula C5H12O2Si and a molecular weight of 132.23 . It is not normally found in nature .
Synthesis Analysis
(Trimethylsilyl)acetic acid can be synthesized from the reaction of trimethylsilylmethylmagnesium chloride with carbon dioxide . It can also be prepared by reacting acetic acid with two equivalents of lithium diisopropylamide, followed by chlorotrimethylsilane and hydrolysis .
Molecular Structure Analysis
The molecular structure of (Trimethylsilyl)acetic acid consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .
Chemical Reactions Analysis
Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .
Physical And Chemical Properties Analysis
(Trimethylsilyl)acetic acid has a melting point of 39-42 °C (lit.) . It is characterized by chemical inertness and a large molecular volume .
科学研究应用
Analysis in Plant and Microbial Hormones
Trimethylsilyl derivatives are used in the analysis of plant hormones like gibberellic acid (GA3), abscisic acid (ABA), and indole-3-acetic acid (IAA) from plant and microbial sources. The process involves using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for preparing trimethylsilyl derivates and then employing gas chromatography-mass spectrometry for quantification (Tuomi & Rosenqvist, 1995).
Gas-Liquid Chromatography
Trimethylsilyl esters of plant acids have significant applications in gas-liquid chromatography. Their use in this context offers advantages like lower boiling point solvents, improved dissolving of acids, and enhanced reproducibility of results compared to conventional solvents like pyridine (Englmaier, 1980).
Quantitative Determination in Beverages
In the beverage industry, particularly for cider, trimethylsilyl derivatives like 3-(Trimethylsilyl)-2,2,3,3-d4-propionic acid sodium salt are used as references and internal standards for proton nuclear magnetic resonance (1H NMR) spectroscopy. This technique aids in determining concentrations of lactic and acetic acids in cider (Zuriarrain et al., 2015).
Mycorrhizal Fungus Analysis
The trimethylsilyl derivatives are instrumental in GC/MS analysis of mycorrhizal fungi. For instance, they were used to identify compounds like indole-3-ethanol and indole-3-acetic acid synthesized by the mycorrhizal fungus of Ophrys lutea (Barroso, Neves & Pais, 1986).
Electrogenerated Acid-Catalyzed Reactions
Electrogenerated acid (EG acid) in silicon-mediated acid-catalyzed reactions, such as aldol reactions, allylations, cyanations, and hydride additions, utilizes trimethylsilyl moiety. These reactions are fundamental in organic synthesis (Torii et al., 1987).
Metabolic Disorder Diagnosis
In diagnosing metabolic disorders, urinary organic acid analysis by gas chromatography-mass spectrometry employs trimethylsilyl derivatization. This method is crucial for identifying and quantifying various organic acids in urine, aiding in the diagnosis of inherited metabolic disorders (Kumps et al., 1999).
安全和危害
(Trimethylsilyl)acetic acid may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .
属性
IUPAC Name |
2-trimethylsilylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2Si/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMMZVAKMAONFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062335 | |
| Record name | Acetic acid, (trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethylsilyl)acetic acid | |
CAS RN |
2345-38-2 | |
| Record name | (Trimethylsilyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trimethylsilyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



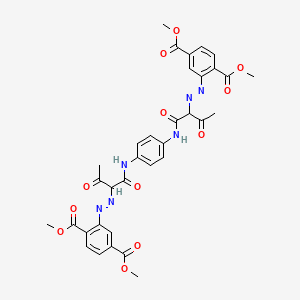
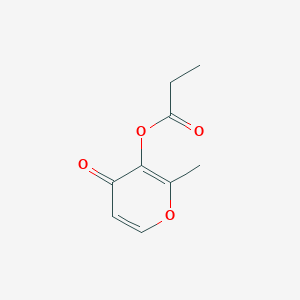
![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)
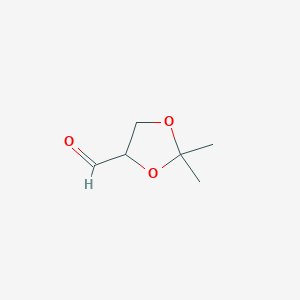
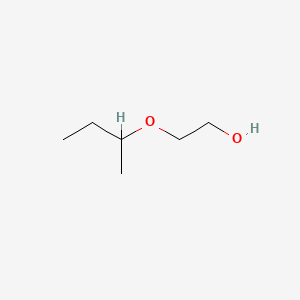
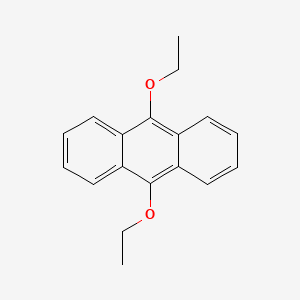
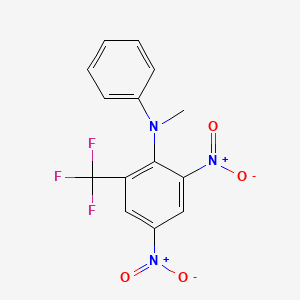
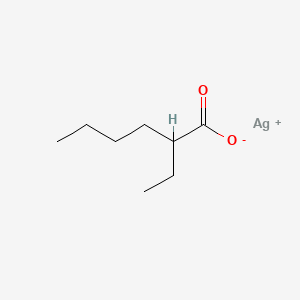
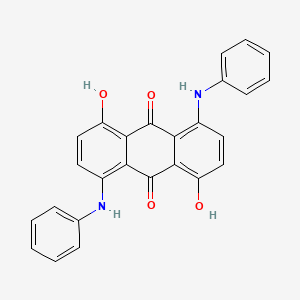
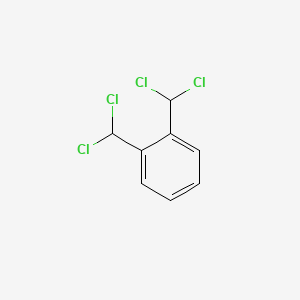


![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)
